

Noformicin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Potential

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Compound of Interest

Compound Name: Noformicin

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Abstract

Noformicin is a naturally derived antiviral agent produced by the actinomycete *Nocardia formica*. Possessing a unique chemical structure featuring a pyrrolidine carboxamide core and a guanidino group, **noformicin** has demonstrated notable activity against rhinoviruses and respiroviruses. This technical guide provides a comprehensive overview of the available scientific information on **noformicin**, including its chemical structure, physicochemical properties, and known biological activities. Due to the limited availability of recent research, this document consolidates foundational data to serve as a resource for renewed investigation into its therapeutic potential.

Chemical Structure and Properties

Noformicin, also known as noformycin, is formally named (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide[1]. Its chemical identity and fundamental properties are summarized below.

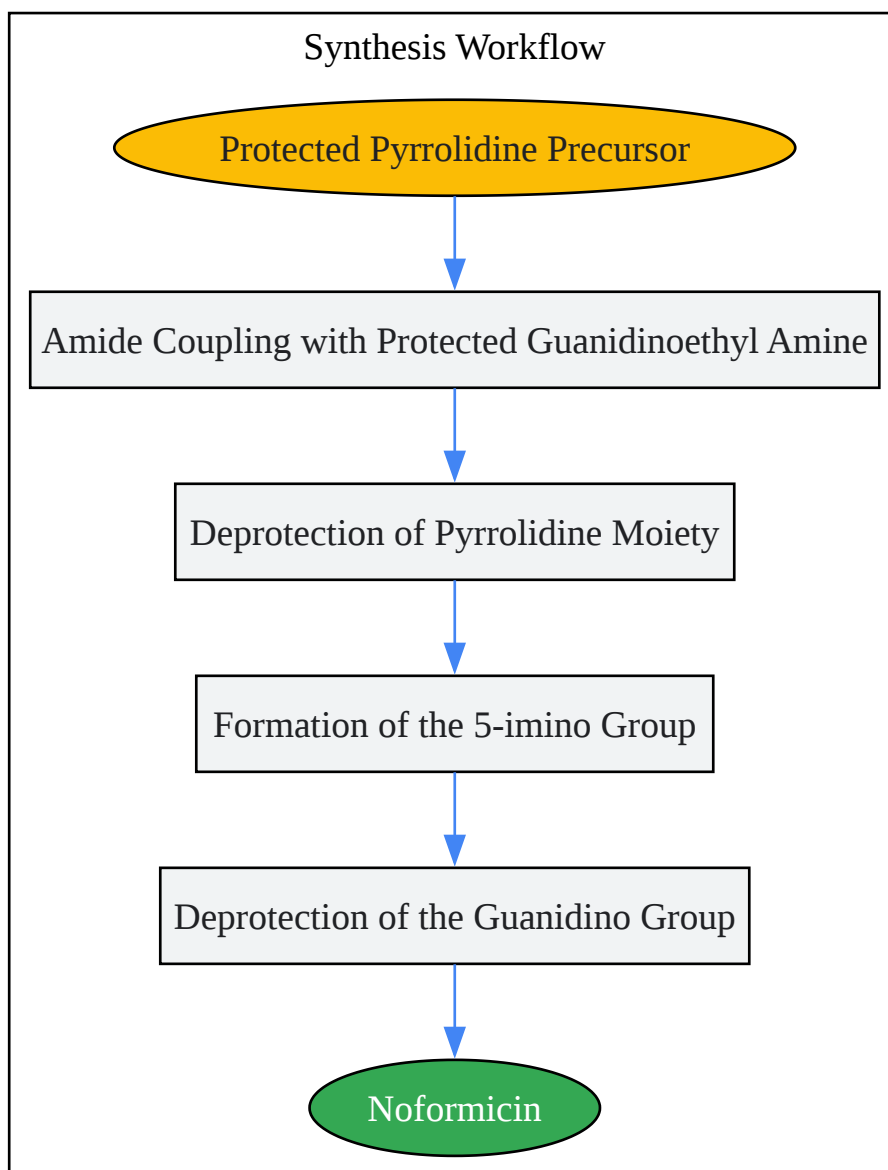
Table 1: Physicochemical Properties of **Noformicin** and its Salts

Property	Value	Source
Chemical Formula	C8H15N5O	[1][2]
Molecular Weight	197.24 g/mol	[1][2]
CAS Registry Number	155-38-4	
IUPAC Name	(2S)-5-amino-N-(3-amino-3-aminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide	
Synonyms	N-(2-amidinoethyl)-5-imino-2-pyrrolidinecarboxamide; 2-[N-(2-amidinoethyl)carbamoyl]-5-aminopyrrolidine; b-(5-imino-2-pyrrolidinecarboxamido)propamidine; noformycin	
pKa	9.4	
Solubility	Soluble in water; somewhat soluble in organic solvents.	
Melting Point ((±)-Form dihydrochloride)	252-254 °C	
Melting Point ((+)-Form dihydrochloride)	Decomposes at 263-264 °C	
Optical Rotation ([α] _D ²⁵ of (+)-Form)	+8.8° (in methanol)	

Synthesis of Noformicin

The chemical synthesis of both the (+)- and (±)-forms of **noformicin** was first reported by Diana in 1973. While the full detailed experimental protocol from the original publication is not readily available in the public domain, the synthesis is a key piece of information for any future research and development efforts.

Below is a generalized workflow representing a plausible synthetic route based on the known structure of **noformicin** and general organic chemistry principles. This diagram is for illustrative purposes and is not derived from the original experimental protocol.



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Caption: A conceptual workflow for the synthesis of **Noformicin**.

Biological Activity and Mechanism of Action

Antiviral Activity

Noformicin has been identified as an antiviral agent with specific activity against certain RNA viruses. Early studies demonstrated its inhibitory effects on rhinoviruses and respiroviruses. However, quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not widely reported in publicly accessible literature, which is a significant gap in understanding its potency.

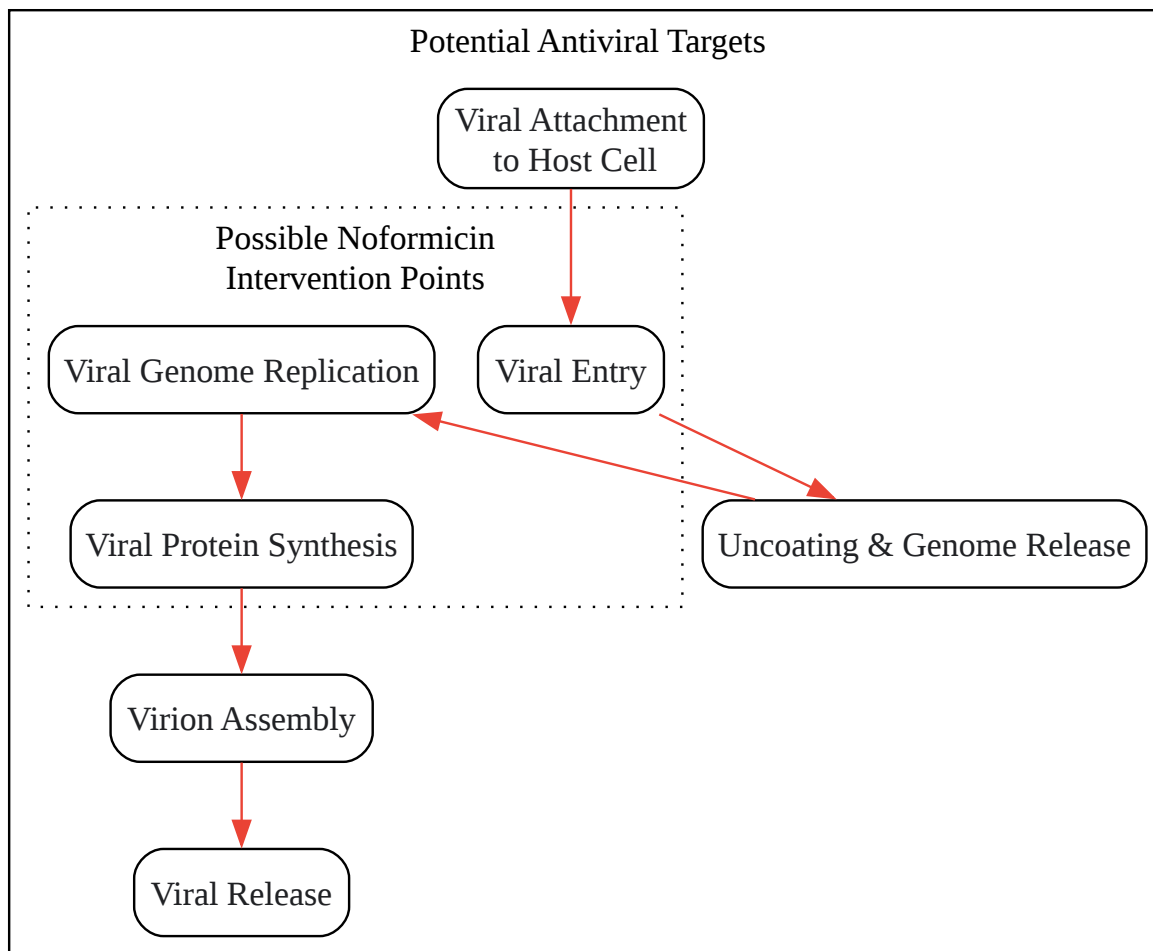
Table 2: Reported Antiviral Activity of **Noformicin**

Virus Family/Genus	Specific Viruses	Type of Activity	Source
Picornaviridae	Rhinovirus	Inhibition of cytopathogenic effect	
Paramyxoviridae	Respirovirus	Inhibition of cytopathogenic effect	

Mechanism of Action

The precise molecular mechanism of action for **noformicin**'s antiviral activity has not been fully elucidated in the available literature. The presence of the guanidino group is a notable structural feature, as other guanidine-containing compounds have been shown to possess antiviral properties. It is plausible that **noformicin** interferes with viral replication processes, such as attachment, entry, uncoating, or nucleic acid synthesis.

Given the lack of specific mechanistic data for **noformicin**, a generalized diagram of potential viral life cycle stages that could be targeted by an antiviral compound is presented below. This is a hypothetical representation and does not depict the confirmed mechanism of **noformicin**.



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Caption: Hypothetical intervention points for an antiviral agent in the viral life cycle.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **noformicin** are not extensively available in recent literature. The primary reference for its synthesis remains the 1973 publication by G. D. Diana in the Journal of Medicinal Chemistry. For antiviral assays, standard virological techniques such as plaque reduction assays or cytopathic effect (CPE) inhibition assays would be appropriate to quantify the antiviral efficacy of **noformicin**.

General Protocol for a Plaque Reduction Assay:

- **Cell Seeding:** Plate a monolayer of susceptible host cells (e.g., HeLa cells for rhinovirus) in well plates and incubate until confluent.
- **Compound Preparation:** Prepare serial dilutions of **noformicin** in an appropriate cell culture medium.
- **Infection:** Remove the growth medium from the cells and infect with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
- **Treatment:** Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing the different concentrations of **noformicin**.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- **Visualization and Quantification:** Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque inhibition for each concentration of **noformicin** compared to a no-drug control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

Noformicin represents a promising, yet understudied, antiviral compound. Its unique chemical structure and initial reports of activity against common respiratory viruses warrant further investigation. Future research should focus on:

- **Re-synthesis and Characterization:** A full re-synthesis and thorough characterization of **noformicin** using modern analytical techniques are essential.
- **Mechanism of Action Studies:** Elucidating the specific molecular target and mechanism of its antiviral action is a high priority. This could involve target-based screening, genetic, and biochemical approaches.

- Quantitative Biological Profiling: Comprehensive screening against a broader panel of viruses, including contemporary clinical isolates, is needed to determine its spectrum of activity and to establish quantitative measures of potency (IC50, MIC).
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of **noformicin** analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource to stimulate and support renewed research into the therapeutic potential of **noformicin** and its derivatives in the ongoing search for novel antiviral agents.

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References

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- 2. Synthesis and antiviral activity of homologs of noformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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